molecular formula C10H5BrN2 B1404331 5-Bromoisoquinoline-1-carbonitrile CAS No. 956003-76-2

5-Bromoisoquinoline-1-carbonitrile

Cat. No. B1404331
M. Wt: 233.06 g/mol
InChI Key: OBSFYBWGRFGYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromoisoquinoline-1-carbonitrile (5-BIQ-CN) is an organic compound with a wide range of applications in scientific research. It is a structural analog of the natural product isoquinoline, and has been used extensively in the development of new chemical compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

  • Synthesis and Derivative Formation :

    • 5-Bromoisoquinoline derivatives can be synthesized through various methods. For instance, 1,2,3,4-Tetrahydroisoquinoline-1-carbonitriles are starting materials for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines, which have applications in producing compounds like lamellarin G trimethyl ether and lamellarin U (Liermann & Opatz, 2008).
    • Other studies focus on synthesizing 6-Aminoindolo[2,1-a]isoquinoline-5-carbonitriles, which are prepared from various indoles and propanedinitrile, indicating potential in chemical synthesis (Kobayashi et al., 2015).
  • Biological and Medicinal Applications :

    • Some derivatives of 5-Bromoisoquinoline show potential as bronchodilators and may affect lipoprotein lipase mRNA expression, indicating a possible role in respiratory and metabolic health (Okuda et al., 2010).
    • Additionally, compounds such as 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles have been studied as inhibitors of myosin light chain kinase and epidermal growth factor receptor kinase, suggesting a role in cancer research (Rode et al., 2011).
  • Pharmacological Development :

    • Novel quinolines carrying various moieties, including isoquinolines, have been synthesized and evaluated for their anticancer activity, highlighting the potential of 5-Bromoisoquinoline derivatives in developing new anticancer agents (Ghorab et al., 2016).
    • A study on 5-bromoisoquinolinone as a bioreductively activated prodrug system for selective drug delivery to hypoxic tissues further indicates its potential in targeted cancer therapy (Parveen et al., 1999).
  • Material Science and Chemical Properties :

    • Research on new fluorescent compounds such as 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile, which contain 1,2,3-triazole moieties, reveals the role of isoquinoline derivatives in material science, particularly in the development of new fluorescent materials (Singh et al., 2017).

properties

IUPAC Name

5-bromoisoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSFYBWGRFGYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C#N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30740023
Record name 5-Bromoisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30740023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoisoquinoline-1-carbonitrile

CAS RN

956003-76-2
Record name 5-Bromoisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30740023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of Example 795A (0.30 g, 1.34 mmol), Et3N (0.270 g, 2.68 mmol) and TMSCN (0.18 g, 2 mmol) in CH3CN (10 mL) was heated under reflux overnight. More Et3N (0.27 g, 2.68 mmol) and TMSCN (0.18 g, 2 mmol) were added, and the reaction mixture was heated under reflux for another 16 hours. The reaction mixture was partitioned between water and EtOAc. The aqueous layer was extracted with additional EtOAc. The combined organic layers were washed with brine, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography eluting with 4:1 Hexanes/EtOAc to give 0.28 g of the title compound (90%). MS (APCI) m/e 234 (M+H)+, 1H NMR (500 MHz, DMSO-d6): □ 8.85 (d, J=5.62 Hz, 1H), 8.35 (d, J=7.49 Hz, 1H), 8.29-8.33 (m, 2H), 7.85 (m, 1H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step Two
Name
Quantity
0.18 g
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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